(4-(Trifluoromethyl)phenyl)magnesium bromide
Description
Historical Context and Discovery of Arylmagnesium Reagents
The development of arylmagnesium reagents represents a landmark achievement in organometallic chemistry, with origins dating back to the turn of the 20th century. The story begins with the pioneering work of French chemist Philippe Antoine Francoise Barbier (1848-1922), often considered the "father" of organometallic chemistry. In 1899, Barbier developed a reaction involving methyl iodide, a methylheptenone, and magnesium to produce a dimethylheptenol, but encountered significant problems with yields and reproducibility.
Barbier assigned his doctoral student, François Auguste Victor Grignard (1871-1935), to optimize these reaction conditions. Grignard's breakthrough came when he modified the approach by first treating the alkyl halide with magnesium in diethyl ether before adding the carbonyl compound. This critical change dramatically improved both the yield and reliability of the reaction. In 1900, Grignard published his improved procedure, which involved the formation of an organomagnesium compound (later named the Grignard reagent) followed by addition of the carbonyl substrate.
Grignard's doctoral dissertation in 1901 described the preparation of alcohols, acids, and hydrocarbons through reactions of organomagnesium compounds. The scientific community quickly recognized the significance of this discovery, and Grignard was awarded the Nobel Prize in Chemistry in 1912 "for the discovery of the so-called Grignard reagent, which in recent years has greatly advanced the progress of organic chemistry". At the time of his death in 1935, approximately 6,000 papers reporting applications of the Grignard reaction had been published, demonstrating the tremendous impact of his discovery.
The development of aryl Grignard reagents specifically followed the initial work on alkyl Grignard reagents. Early examples included phenylmagnesium bromide, which was prepared by the action of phenyl bromide and magnesium in diethyl ether. The crystalline structure of phenylmagnesium bromide dietherate was determined by Stucky and Rundle in 1964, providing important insights into the nature of these reagents.
The exploration of fluoroaryl Grignard reagents, including (4-(trifluoromethyl)phenyl)magnesium bromide, emerged later as chemists sought to expand the utility of Grignard chemistry to include fluorinated compounds. These reagents proved challenging to prepare directly from the corresponding fluoroaryl halides and magnesium due to the electron-withdrawing nature of fluorine substituents. Alternative methods were developed, such as the use of hydrocarbyl Grignard reagents to generate fluoroaryl Grignard reagents via halogen-metal exchange reactions.
One method for preparing fluoroaryl Grignard reagents involves forming a mixture of a hydrocarbyl Grignard reagent (such as isopropylmagnesium bromide) with a fluoroaromatic compound in an anhydrous liquid organic reaction medium. The mixture is maintained at a temperature sufficient to convert the hydrocarbyl Grignard reagent into the desired fluoroaryl Grignard reagent. This approach has proven effective for generating reagents like this compound.
Studies using fluorine nuclear magnetic resonance spectroscopy in the 1960s provided further insights into the behavior of fluoroaryl Grignard reagents in solution. This research distinguished between "RMgX" and "R2Mg" species and examined the rates of fluoroaryl exchange, contributing to a deeper understanding of these important organometallic compounds.
Role of Trifluoromethyl Substituents in Modifying Reactivity Patterns
The trifluoromethyl group significantly alters the reactivity of this compound compared to non-fluorinated aryl Grignard reagents due to its strong electron-withdrawing nature. This electronic effect can be quantified using Hammett sigma constants, which measure the electron-donating or electron-withdrawing ability of substituents. The CF3 group has a sigma para (σpara) value of 0.54 and a sigma meta (σmeta) value of 0.43, indicating strong electron-withdrawing character. For comparison, these values are substantially higher than those for other common substituents like methyl (σpara = -0.17) or chloro (σpara = 0.23) groups.
Table 2: Hammett Sigma Constants for Selected Substituents
| Substituent | σmeta | σpara | Inductive Effect |
|---|---|---|---|
| H (reference) | 0.00 | 0.00 | Neutral |
| CH3 | -0.07 | -0.17 | Electron-donating |
| Cl | 0.37 | 0.23 | Electron-withdrawing |
| Br | 0.39 | 0.23 | Electron-withdrawing |
| CF3 | 0.43 | 0.54 | Strongly electron-withdrawing |
| CN | 0.56 | 0.66 | Strongly electron-withdrawing |
| NO2 | 0.71 | 0.78 | Strongly electron-withdrawing |
The presence of the trifluoromethyl group affects the reactivity of the Grignard reagent in several important ways. First, it reduces the nucleophilicity of the carbon-magnesium bond by withdrawing electron density, making the reagent less reactive toward certain electrophiles compared to non-fluorinated aryl Grignard reagents. Second, it enhances the stability of the reagent by reducing the electron density at the magnesium center, potentially making it less susceptible to decomposition.
The electronic effects of the trifluoromethyl group are also evident in electrochemical studies. Research on trifluoromethyl reagents has shown significant changes in redox potentials depending on the solvent environment. In one study, a trifluoromethyl reagent showed an irreversible reductive peak at -1.75 V in acetonitrile, but at -0.58 V in hexafluoroisopropanol (HFIP) – a 1.17 V decrease indicating greater electrophilicity in HFIP.
The trifluoromethyl group's strong inductive effect also influences the outcome of reactions involving this compound. In carbonyl addition reactions, the electron-withdrawing nature of the CF3 group can lead to decreased reaction rates and potentially different stereoselectivity compared to electron-neutral or electron-rich aryl Grignard reagents.
In synthetic applications, the trifluoromethyl group introduces valuable properties to the products. Trifluoromethylarylation reactions using appropriate reagents can incorporate both the aryl group and the trifluoromethyl moiety, providing access to compounds with enhanced metabolic stability and altered physicochemical properties. The unique reactivity of this compound makes it a valuable tool for introducing fluorinated aromatic units into complex molecules.
The preparation of this compound itself presents challenges due to the electron-withdrawing nature of the CF3 group, which inhibits the direct oxidative addition of magnesium to 4-bromobenzotrifluoride. Alternative methods, such as halogen-metal exchange reactions using alkyl Grignard reagents, have been developed to address this challenge. These methods involve treating a fluoroaromatic compound with a hydrocarbyl Grignard reagent in an anhydrous ethereal solvent, resulting in the formation of the desired fluoroaryl Grignard reagent.
Studies using fluorine nuclear magnetic resonance spectroscopy have provided valuable insights into the behavior of fluoroaryl Grignard reagents in solution, including their tendency to form "RMgX" and "R2Mg" species and the rates of fluoroaryl exchange. The rates of fluoroaryl exchange for various fluoroaryl Grignard reagents follow the sequence: C6F5MgI < C6F5MgBr < C6F5MgCl < C10H6FMgI < C6H2Cl2FMgBr < p-F·C6H4·MgI < p-F·C6H4·MgBr. While this sequence does not specifically include this compound, it suggests that para-substituted fluorophenyl Grignard reagents with bromide counterions generally exhibit relatively rapid fluoroaryl exchange, which may have implications for the reactivity and handling of this compound.
Properties
IUPAC Name |
magnesium;trifluoromethylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.BrH.Mg/c8-7(9,10)6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUYHICLOWMUIN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)C(F)(F)F.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271735 | |
| Record name | Bromo[4-(trifluoromethyl)phenyl]magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-51-7 | |
| Record name | Bromo[4-(trifluoromethyl)phenyl]magnesium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium, bromo[4-(trifluoromethyl)phenyl] | |
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Preparation Methods
Synthetic Routes and General Reaction Scheme
The primary synthetic route to (4-(trifluoromethyl)phenyl)magnesium bromide involves the direct reaction of 4-(trifluoromethyl)bromobenzene with magnesium metal in an anhydrous ethereal solvent, typically tetrahydrofuran (THF). The reaction proceeds as follows:
$$
\text{C}7\text{H}4\text{BrF}3 + \text{Mg} \xrightarrow[\text{THF}]{\text{inert atmosphere}} \text{C}7\text{H}4\text{MgBrF}3
$$
Key aspects of this reaction include:
- Use of dry, oxygen-free solvents to prevent quenching of the reactive Grignard reagent.
- An inert atmosphere (nitrogen or argon) to avoid moisture and oxygen interference.
- Activation of magnesium surface (e.g., by iodine or sonication) to initiate the reaction.
- Temperature control to manage the exothermic nature of the reaction.
This method is the standard laboratory-scale synthesis and is adaptable to various scales with appropriate modifications.
Detailed Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous tetrahydrofuran (THF) | Ensures solubility and stability of Grignard reagent |
| Atmosphere | Nitrogen or argon (inert gas) | Prevents moisture and oxygen contamination |
| Temperature | 0 to 35 °C | Initiation often at 0–10 °C; reaction exothermic, controlled addition required |
| Magnesium form | Magnesium turnings or granules | Activated by iodine or ethyl bromide seed |
| Reaction time | 1 to 5 hours | Completion typically within 2 hours; longer times yield comparable results |
| Reagent addition | Slow addition of 4-(trifluoromethyl)bromobenzene | Controls reaction rate and temperature |
The reaction is often initiated by adding a small amount of ethyl bromide or iodine to activate the magnesium surface. The 4-(trifluoromethyl)bromobenzene is then added dropwise to maintain temperature below 35 °C, preventing side reactions or decomposition.
Industrial Scale Preparation
In industrial settings, the synthesis follows the same fundamental principles but involves larger reactors with precise control systems for stirring, temperature, and reagent addition to optimize yield and purity.
- Large-scale reactors are charged with magnesium granules and anhydrous THF.
- The reaction mixture is seeded with ethylmagnesium bromide or iodine to initiate the Grignard formation.
- 4-(Trifluoromethyl)bromobenzene is added gradually to control the exotherm.
- Reaction temperature is maintained between 0 and 35 °C, often around 30–35 °C during stirring to complete the reaction.
- The reaction mixture may be aged at reflux to ensure complete conversion.
- Post-reaction, the Grignard reagent is typically used directly in subsequent synthetic steps without isolation.
Variations and Related Preparations
- Similar preparation methods are used for positional isomers such as (2-(trifluoromethyl)phenyl)magnesium bromide, with comparable reaction conditions and solvent systems.
- The reaction can be adapted to other solvents like diethyl ether, but THF is preferred due to better solubility and stability of the Grignard reagent.
- The presence of electron-withdrawing trifluoromethyl groups can influence reactivity, requiring careful temperature and addition rate control to avoid side reactions.
Summary Table of Preparation Methods
| Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting materials | 4-(Trifluoromethyl)bromobenzene, Mg metal | Same as lab scale, larger quantities |
| Solvent | Anhydrous THF | Anhydrous THF |
| Atmosphere | Nitrogen or argon | Nitrogen or argon |
| Temperature | 0–35 °C (initiation at 0–10 °C) | 0–35 °C with precise control |
| Magnesium activation | Iodine or ethyl bromide | Iodine or ethyl bromide, automated seeding |
| Addition method | Dropwise addition of aryl bromide | Controlled addition via automated systems |
| Reaction time | 1–5 hours | 1–5 hours with possible aging at reflux |
| Post-reaction handling | Use in situ or isolation | Typically used in situ for further synthesis |
Research Findings and Notes
- The reaction is exothermic; temperature control is critical to avoid side reactions or decomposition of the Grignard reagent.
- The purity of magnesium and the dryness of solvents significantly affect the yield and quality of the Grignard reagent.
- Industrial processes often include seeding with ethylmagnesium bromide to ensure consistent initiation and reproducibility.
- The trifluoromethyl group, being strongly electron-withdrawing, can slightly retard the formation of the Grignard reagent compared to unsubstituted phenyl bromides, necessitating careful monitoring.
- The reagent is commonly supplied commercially as a solution in THF at concentrations such as 0.25 M or 0.5 M for ease of handling and use in synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethyl)phenyl)magnesium bromide primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles to form new carbon-carbon bonds. Some common reactions include:
Cross-Coupling Reactions: This compound is used in cross-coupling reactions with organometallic compounds to form new carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can undergo substitution reactions with halides to form new substituted aromatic compounds.
Common Reagents and Conditions
The reactions involving this compound typically require anhydrous conditions and inert atmospheres to prevent the compound from reacting with moisture. Common reagents include carbonyl compounds, halides, and other electrophiles .
Major Products Formed
The major products formed from reactions involving this compound depend on the electrophile used. For example, reactions with carbonyl compounds yield alcohols, while reactions with halides yield substituted aromatic compounds .
Scientific Research Applications
(4-(Trifluoromethyl)phenyl)magnesium bromide is an organometallic compound with the molecular formula . It is commonly used as a reagent in organic synthesis for carbon-carbon bond formation through cross-coupling reactions. The trifluoromethyl group () can enhance the biological properties of compounds because it draws electrons, which can change how it interacts with biological targets.
Chemical Reactions Analysis
This compound primarily undergoes nucleophilic substitution reactions, reacting with various electrophiles to form new carbon-carbon bonds.
Types of Reactions:
- Cross-Coupling Reactions: Used in cross-coupling reactions with organometallic compounds to form new carbon-carbon bonds.
- Addition Reactions: Can add to carbonyl compounds to form alcohols.
- Substitution Reactions: Can undergo substitution reactions with halides to form new substituted aromatic compounds.
Reactions involving this compound typically require anhydrous conditions and inert atmospheres to prevent it from reacting with moisture. Common reagents include carbonyl compounds, halides, and other electrophiles. The major products formed depend on the electrophile used; reactions with carbonyl compounds yield alcohols, while reactions with halides yield substituted aromatic compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry: Used as a reagent in organic synthesis for carbon-carbon bond formation.
- Biology: Used in synthesizing biologically active molecules and pharmaceuticals.
- Medicine: Involved in synthesizing drug intermediates and active pharmaceutical ingredients.
- Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (4-(Trifluoromethyl)phenyl)magnesium bromide involves its nucleophilic properties. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles .
Comparison with Similar Compounds
(4-(Trifluoromethyl)phenyl)magnesium Bromide vs. Phenylmagnesium Bromide
- Electronic Effects: The -CF₃ group is strongly electron-withdrawing, reducing electron density at the aromatic ring compared to the unsubstituted phenyl group in phenylmagnesium bromide.
- Reactivity in Cross-Couplings : While phenylmagnesium bromide is broadly used in copolymerizations (e.g., styrene derivatives ), this compound is favored in medicinal chemistry for introducing lipophilic -CF₃ groups, which improve metabolic stability .
This compound vs. (4-Methoxyphenyl)magnesium Bromide
- Substituent Influence : The -OCH₃ group in (4-methoxyphenyl)magnesium bromide is electron-donating, increasing nucleophilicity at the aromatic ring. This contrasts sharply with the -CF₃ group’s electron-withdrawing nature.
- Application Differences : (4-Methoxyphenyl)magnesium bromide is often used in synthesizing methoxy-substituted biaryls (e.g., compound 1d, 90% yield ), whereas the -CF₃ variant is prioritized in fluorinated drug candidates (e.g., antifungal compound 12, 45% yield ).
Steric and Stability Considerations
Comparison with Bulky Analogues (e.g., 4-tert-Butylphenylmagnesium Bromide)
- Steric Hindrance : The tert-butyl group in 4-tert-butylphenylmagnesium bromide introduces significant steric bulk, limiting its utility in reactions requiring precise spatial alignment (e.g., cyclizations ). In contrast, the -CF₃ group in this compound is smaller, enabling broader compatibility with sterically demanding substrates .
- Stability : Both reagents require strict anhydrous conditions, but the -CF₃ group’s electronegativity may slightly reduce stability compared to alkyl-substituted Grignard reagents, necessitating lower reaction temperatures .
Halogen-Substituted Analogues
This compound vs. 4-Fluorophenylmagnesium Bromide
- Electronic vs. Steric Effects : The -F substituent in 4-fluorophenylmagnesium bromide is smaller and less electron-withdrawing than -CF₃, resulting in milder electronic effects. This makes the fluoro variant more suitable for synthesizing lightly fluorinated intermediates (e.g., herbicidal agents ).
- Yield and Efficiency: In Rh-catalyzed cyclizations, this compound achieves moderate yields (e.g., 45% for silacyclohexanone 2n ), whereas halogenated analogues like 4-chloro-3-fluorophenylmagnesium bromide may offer higher yields in specific coupling reactions due to balanced electronic properties .
Key Research Findings and Data Tables
Table 1: Comparative Reactivity in Cross-Coupling Reactions
*Estimated from herbicidal activity data.
†Reactivity ratios reported instead of yield.
Table 2: Substituent Effects on Reaction Outcomes
| Substituent | Electronic Nature | Preferred Applications | Limitations |
|---|---|---|---|
| -CF₃ | Electron-withdrawing | Fluorinated pharmaceuticals, agrochemicals | Moderate yields in cyclizations |
| -OCH₃ | Electron-donating | Methoxy-substituted biaryls | Limited metabolic stability |
| -Cl/-F | Weakly withdrawing | Halogenated intermediates | Requires precise conditions |
| -C(CH₃)₃ (tert-butyl) | Sterically bulky | Steroid-like molecules | Low reactivity in crowded systems |
Biological Activity
(4-(Trifluoromethyl)phenyl)magnesium bromide is an organomagnesium compound that has garnered attention for its unique biological activity and potential applications in medicinal chemistry. The trifluoromethyl group (-CF₃) is known to enhance the biological properties of compounds due to its electron-withdrawing characteristics, which can influence interactions with biological targets.
- Molecular Formula: C₇H₄BrF₃Mg
- Molecular Weight: 247.36 g/mol
- Structure: The compound features a phenyl ring substituted with a trifluoromethyl group and is associated with magnesium bromide, making it a Grignard reagent.
Biological Activity Overview
The biological activity of this compound can be attributed to its capacity to form complexes with various biological molecules, leading to diverse pharmacological effects. Key areas of interest include:
-
Enzyme Inhibition
- The presence of the trifluoromethyl group enhances interactions with enzymes due to increased lipophilicity and the ability to form hydrogen bonds. Studies have shown that similar compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
- Cytotoxicity
- Antioxidant Activity
Case Study 1: Inhibition of COX Enzymes
A study assessed the inhibitory effects of various trifluoromethyl-containing compounds on COX-2 and LOX-15 enzymes. Compounds with the trifluoromethyl group showed significant inhibition, with IC₅₀ values indicating effective concentrations for therapeutic use. For example:
- COX-2 Inhibition: IC₅₀ = 10.4 μM
- LOX-15 Inhibition: IC₅₀ = 9.9 μM
These results highlight the potential of this compound as a lead compound for anti-inflammatory drug development .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
Research involving derivatives of this compound indicated promising cytotoxic effects against MCF-7 cells, with varying degrees of potency depending on the specific substitution patterns on the phenyl ring. The following table summarizes some findings:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 3b | MCF-7 | 19.2 |
| 3e | Hek293-T | 13.2 |
| 3a | MCF-7 | 10.4 |
The data suggests that modifications to the phenyl ring can significantly influence cytotoxicity, providing insights into structure-activity relationships (SAR) .
The enhanced biological activity associated with this compound can be attributed to:
- Hydrogen Bonding: The electron-withdrawing nature of the trifluoromethyl group facilitates hydrogen bonding with target proteins, enhancing binding affinity.
- Increased Lipophilicity: This property improves membrane permeability, allowing better access to intracellular targets.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing (4-(trifluoromethyl)phenyl)magnesium bromide in a laboratory setting?
- Methodological Answer : The synthesis typically involves reacting 4-(trifluoromethyl)phenyl bromide with magnesium metal in an anhydrous ethereal solvent (e.g., THF or 2-MeTHF) under inert atmosphere (argon/nitrogen). The reaction is highly exothermic and requires controlled addition to avoid thermal runaway. Solvent purity (<50 ppm water) and magnesium activation (e.g., via iodine or mechanical grinding) are critical for high yields .
- Data :
- Solvent: THF or 2-MeTHF (0.5–1.0 M concentration) .
- Reaction time: 1–3 hours at reflux (66–68°C for THF) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in airtight, moisture-resistant containers (e.g., AcroSeal™ glass bottles) under inert gas. Avoid exposure to light, humidity, and temperatures >25°C. Use molecular sieves (3Å) in the solvent to scavenge trace water. Shelf life is typically 3–6 months when stored at –20°C .
- Safety Note : Reacts violently with water, releasing flammable methane gas .
Q. What characterization techniques are used to verify the purity and structure of this Grignard reagent?
- Methodological Answer :
- Titration : Quantify active Mg using iodometric titration with 1,10-phenanthroline indicator.
- NMR : ¹H/¹³C NMR in deuterated THF to confirm aryl-magnesium bond formation (δ ~6.5–7.5 ppm for aromatic protons).
- GC-MS : Detect residual aryl bromide starting material (<2% impurity threshold) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this Grignard reagent in nucleophilic additions?
- Methodological Answer : The -CF₃ group reduces electron density at the aryl ring, lowering nucleophilicity compared to non-substituted aryl Grignards. Reactivity can be enhanced using Lewis acids (e.g., CuCN·2LiCl) in Kumada couplings or by employing polar aprotic solvents (e.g., DME) to stabilize the transition state .
- Case Study : In cross-couplings with aryl chlorides, yields drop by ~15% compared to non-fluorinated analogs, necessitating higher catalyst loading (e.g., 5 mol% Pd(dba)₂) .
Q. What strategies mitigate competing side reactions (e.g., protonolysis, homocoupling) during large-scale syntheses?
- Methodological Answer :
- Protonolysis Prevention : Pre-dry substrates and solvents (Karl Fischer titration to confirm <20 ppm H₂O).
- Homocoupling Suppression : Use catalytic MnCl₂ or Fe(acac)₃ to divert pathways toward desired cross-coupling .
- Scale-Up Example : Continuous flow reactors reduce localized heating, improving yield consistency (>90% at 100 g scale) .
Q. How can computational modeling predict the regioselectivity of this compound in heterocyclic ring formations?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict attack trajectories. For example, in indole synthesis, the -CF₃ group directs nucleophilic addition to the C3 position due to steric and electronic effects. Experimental validation via ¹⁹F NMR confirms computational predictions .
Data Contradiction Analysis
Q. Discrepancies in reported yields for Suzuki-Miyaura couplings: How to troubleshoot?
- Analysis : Variations arise from solvent choice (THF vs. dioxane) and base strength (K₂CO₃ vs. CsF). THF stabilizes the Grignard but may deactivate Pd catalysts. Reproduce high-yield conditions (e.g., 82% in dioxane with CsF) by optimizing:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
